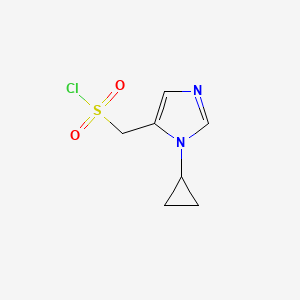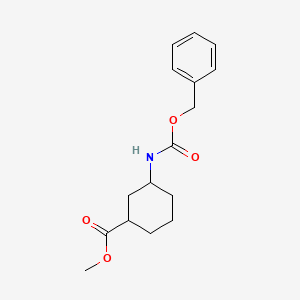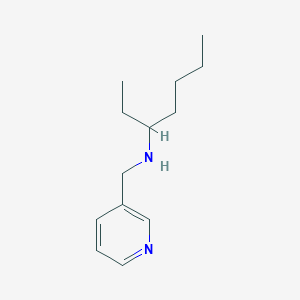
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₇H₉ClN₂O₂S It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride typically involves the reaction of (1-cyclopropyl-1H-imidazol-5-yl)methanol with a sulfonyl chloride reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-scale equipment and reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction under specific conditions, leading to different oxidation states of the nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: Oxidized imidazole derivatives.
Reduction Reactions: Reduced imidazole derivatives.
Scientific Research Applications
(1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further modulating the activity of biological targets.
Comparison with Similar Compounds
Similar Compounds
(1-Cyclopropyl-1H-imidazol-5-yl)methanamine: A related compound with an amine group instead of a sulfonyl chloride group.
(1-Cyclopropyl-1H-imidazol-5-yl)methanol: The precursor to (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride, containing a hydroxyl group.
(1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonamide: A derivative formed by the substitution of the sulfonyl chloride group with an amine.
Uniqueness
This compound is unique due to its reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various biologically active compounds and specialty chemicals.
Properties
Molecular Formula |
C7H9ClN2O2S |
|---|---|
Molecular Weight |
220.68 g/mol |
IUPAC Name |
(3-cyclopropylimidazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2S/c8-13(11,12)4-7-3-9-5-10(7)6-1-2-6/h3,5-6H,1-2,4H2 |
InChI Key |
IOOCDVKCYZEEOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC=C2CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[3-Methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine](/img/structure/B12105696.png)

![13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12105705.png)
![2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid](/img/structure/B12105720.png)
![(2S)-1-[(1,1-Dimethylethoxy)carbonyl]-5-oxo-2-pyrrolidineacetic acid](/img/structure/B12105724.png)

![(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate](/img/structure/B12105748.png)

![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12105757.png)
